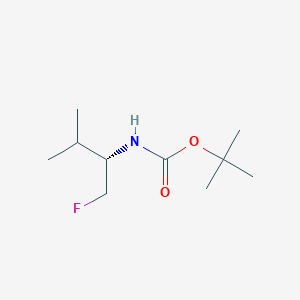

tert-Butyl (S)-(1-fluoro-3-methylbutan-2-yl)carbamate

Description

tert-Butyl (S)-(1-fluoro-3-methylbutan-2-yl)carbamate is a chiral carbamate derivative featuring a fluorine atom at the 1-position and a methyl group at the 3-position of a butan-2-yl backbone. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes. The stereochemistry (S-configuration) and fluorinated aliphatic chain influence its reactivity, solubility, and intermolecular interactions, making it distinct from other carbamate analogs .

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-fluoro-3-methylbutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20FNO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIZQMGKPXMKPN-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CF)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CF)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1-fluoro-3-methylbutan-2-yl)carbamate generally involves a multi-step process starting with commercially available precursors. One typical route involves the reaction of (S)-3-methyl-2-butanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom, followed by the protection of the resultant alcohol with tert-butyl chloroformate to form the carbamate.

Industrial Production Methods: In industrial settings, the production may be scaled up using continuous flow chemistry techniques to ensure higher efficiency and yield. The controlled addition of reagents and monitoring of reaction conditions in such systems are crucial to maintain the desired stereochemistry and purity of the product.

Chemical Reactions Analysis

Oxidation: Tert-Butyl (S)-(1-fluoro-3-methylbutan-2-yl)carbamate can undergo oxidation reactions, potentially yielding carboxylic acid derivatives depending on the oxidizing agent used.

Reduction: The compound can be reduced under specific conditions, which may affect the carbamate moiety and convert it into amine derivatives.

Substitution: The presence of the fluorine atom allows for nucleophilic substitution reactions, where the fluorine can be replaced by other nucleophiles such as thiols or amines.

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are typically employed.

Substitution: Reactions with nucleophiles such as sodium thiolate or ammonia under basic conditions.

Major Products Formed: The major products depend on the specific reactions. For oxidation, carboxylic acids; for reduction, amines; and for substitution, the respective substituted carbamates.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 205.27 g/mol. It is characterized by:

- tert-butyl group : A branched alkyl group that enhances lipophilicity.

- Fluorinated alkyl chain : The presence of fluorine can influence biological activity and reactivity.

- Carbamate functional group : This moiety is known for its ability to undergo hydrolysis, leading to the formation of amines and carbon dioxide, which can be critical in pharmaceutical applications.

Pharmaceutical Applications

-

Drug Development :

- The compound's structure allows for potential interactions with various biological targets, making it a candidate for drug development. Its reactivity profile suggests that it could be modified to create derivatives with enhanced therapeutic effects.

- Preliminary studies indicate that carbamates can interact with enzymes and receptors, influencing their activity and stability. Understanding these interactions is crucial for evaluating the compound's efficacy and safety in pharmaceutical formulations.

-

Antiviral and Antibacterial Agents :

- Research into similar fluorinated compounds has shown promising results in developing antiviral and antibacterial agents. The unique properties imparted by the fluorine atom may enhance the biological activity of tert-butyl (S)-(1-fluoro-3-methylbutan-2-yl)carbamate.

-

Enzyme Inhibition Studies :

- The compound may serve as a substrate or inhibitor in enzyme-catalyzed reactions, which could be pivotal in understanding metabolic pathways relevant to drug metabolism.

Agrochemical Applications

-

Pesticide Development :

- The structural characteristics of this compound suggest potential use as an active ingredient in pesticides. Fluorinated compounds are often more stable and effective as pesticides due to their enhanced lipophilicity and ability to penetrate biological membranes.

-

Herbicide Formulations :

- Similar compounds have been utilized in herbicide formulations, where their ability to disrupt plant growth pathways can be leveraged for agricultural benefits.

Case Studies and Research Findings

Research studies focusing on the interactions of this compound with biological systems are essential for understanding its potential applications:

-

Binding Affinity Studies :

- Initial studies have indicated that carbamates can exhibit varying binding affinities to target proteins, which could be indicative of their therapeutic potential.

-

Toxicity Assessments :

- Toxicological evaluations are necessary to assess the safety profile of this compound when used in pharmaceutical or agrochemical formulations.

-

Comparative Analysis :

- Comparative studies with structurally similar compounds have highlighted the unique properties conferred by the fluorine atom, suggesting enhanced biological activities compared to non-fluorinated analogs.

Mechanism of Action

Molecular Targets and Pathways: The mechanism by which tert-Butyl (S)-(1-fluoro-3-methylbutan-2-yl)carbamate exerts its effects depends on its chemical reactions within biological systems. It can interact with enzyme active sites, potentially inhibiting or modifying enzymatic activity by forming stable carbamate-enzyme intermediates. Fluorinated compounds often exhibit unique interactions with biological targets due to the electronegativity and size of the fluorine atom.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Group Variations

The compound’s structural analogs differ in substituents, halogenation patterns, and backbone modifications. Below is a comparative analysis based on evidence-derived

Table 1: Structural and Functional Comparison

*Synthesis yields for tert-butyl carbamates in range from 45–53.8% for non-fluorinated analogs .

Functional Group Impact on Properties

Fluorination Effects: The aliphatic fluorine in the target compound enhances electronegativity and metabolic stability compared to aromatic fluorine (e.g., ) or chlorine (e.g., ). Difluoro analogs (e.g., ) exhibit stronger electron-withdrawing effects, which may alter hydrogen-bonding capabilities compared to mono-fluorinated derivatives.

Hydroxyl vs. Methyl Groups :

- Hydroxyl-containing analogs (e.g., ) participate in hydrogen bonding, influencing crystallinity and solubility. The target compound’s methyl group increases lipophilicity, favoring organic solvent solubility .

Aromatic vs. Aliphatic Backbones :

- Phenyl-substituted carbamates (e.g., ) exhibit π-π stacking interactions, which are absent in the aliphatic target compound. This difference impacts solid-state packing and melting points .

Biological Activity

tert-Butyl (S)-(1-fluoro-3-methylbutan-2-yl)carbamate is a synthetic compound with significant potential in pharmaceutical applications due to its unique structural features. The molecular formula is C₁₀H₂₀FNO₂, and it has a molecular weight of approximately 205.27 g/mol. This compound includes a tert-butyl group, a fluorinated alkyl chain, and a carbamate functional group, which contribute to its biological activity.

The presence of the carbamate moiety allows for hydrolysis under acidic or basic conditions, leading to the formation of an amine and carbon dioxide. The fluorine atom enhances the compound's lipophilicity, potentially affecting its interaction with biological targets. Various synthetic methods exist for producing this compound, emphasizing the need for controlled reaction conditions to achieve high yields and purity .

Interaction Studies

Preliminary investigations suggest that this compound may interact with biological macromolecules such as enzymes and receptors. These interactions are critical for evaluating the compound's therapeutic potential. Similar compounds have shown that carbamates can influence enzyme activity and stability, indicating that this compound may also exhibit similar properties .

Pharmacological Potential

The compound's unique structure positions it as a potential lead in drug development targeting specific diseases. Its fluorinated nature may enhance binding affinity to biological targets compared to non-fluorinated analogs. For example, studies on related compounds have demonstrated that fluorinated derivatives often exhibit improved pharmacokinetic profiles .

Cancer Cell Growth Inhibition

Research exploring structurally similar compounds has highlighted their ability to inhibit cancer cell growth selectively. In one study, derivatives of thalidomide were assessed for their effects on tumorigenic versus non-tumorigenic cells. The findings indicated that specific modifications could lead to potent growth inhibition in cancer cells while sparing healthy cells . This suggests that this compound may also possess selective cytotoxicity worth investigating further.

Binding Affinity Studies

Binding affinity studies involving fluorinated analogs have shown promising results in targeting translocator protein (TSPO), which is associated with various pathologies including neuroinflammation and cancer. Compounds with similar structures exhibited low nanomolar binding affinities, indicating that this compound could be evaluated for its potential in imaging and therapeutic applications related to TSPO .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Biological Activity | Notes |

|---|---|---|---|

| This compound | 205.27 g/mol | Potential enzyme interaction | Unique fluorinated structure |

| Thalidomide Derivatives | Varies | Selective cancer cell inhibition | Modifications enhance selectivity |

| ER176 Analog | Varies | High TSPO affinity | Effective in neuroimaging applications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.